1-(2-Nitrophenyl)piperidin-4-amine
Overview
Description
1-(2-Nitrophenyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the piperidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that a structurally similar compound, apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor xa .
Mode of Action
Based on the similarity to apixaban, it may interact with its targets to inhibit specific biochemical processes, such as blood coagulation .
Biochemical Pathways
Compounds like apixaban affect the coagulation cascade by inhibiting factor xa .
Pharmacokinetics
Apixaban, a similar compound, is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .
Result of Action
Similar compounds like apixaban have been approved for the clinical treatment of various thromboembolic disorders .
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)piperidin-4-amine typically involves the reaction of 2-nitroaniline with piperidine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amine bond between the nitrophenyl group and the piperidine ring. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with the temperature maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve the reaction rate and yield. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 1-(2-Aminophenyl)piperidin-4-amine
Reduction: 1-(2-Hydroxylaminophenyl)piperidin-4-amine
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring.
Piperazine: A heterocyclic compound with two nitrogen atoms in the ring.
Phosphorinane: A heterocyclic compound with a phosphorus atom in the ring
Uniqueness: 1-(2-Nitrophenyl)piperidin-4-amine is unique due to the presence of both the nitrophenyl group and the piperidine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in simpler piperidine derivatives. The nitrophenyl group can participate in various electron transfer reactions, while the piperidine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHTNIPNNRZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973308 | |
Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952949-14-3, 57718-44-2 | |
Record name | 1-(2-Nitrophenyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952949-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Nitrophenyl)piperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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